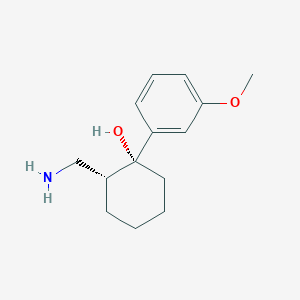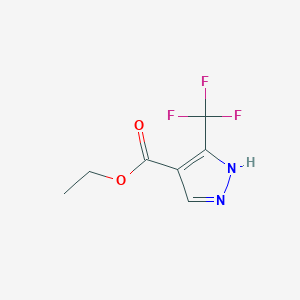
2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related cyclohexanone derivatives often involves the condensation of aromatic aldehydes with dimedone in the presence of catalysts such as ZnO, leading to various arylmethylene bis(cyclohexanone) derivatives in high yields. This process can be enhanced by ultrasound or specific catalysts to improve yield and environmental friendliness (Maghsoodlou et al., 2010).
Molecular Structure Analysis
Compounds similar to 2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride often exhibit keto-amine tautomerism. The molecular structures are confirmed through techniques such as NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography. Computational studies complement these findings to confirm the structural integrity and tautomerism of the compound (Barakat et al., 2015).
Chemical Reactions and Properties
The compound and its derivatives can undergo various chemical reactions, including those with hydroxylamine hydrochloride to produce specific oximes. These reactions are influenced by conditions such as the presence of sodium acetate and the method of preparation, leading to a diverse range of products with varying activities and properties (Dimmock et al., 1992).
Physical Properties Analysis
Physical properties such as solubility, crystallinity, and molecular packing are crucial for understanding the utility of the compound in various applications. Hydrogen-bonding networks, intermolecular interactions, and the presence of substituents like methoxy groups significantly influence these properties, affecting solubility and crystalline structure (Begum et al., 2012).
Chemical Properties Analysis
The compound’s chemical properties, including reactivity with specific reagents, potential for forming derivatives, and interactions with biological targets, are of interest. Studies have explored its derivatives for potential inhibitory effects against enzymes or for cytotoxicity against cancer cell lines, highlighting the compound's versatility and applicability in medicinal chemistry and biochemistry (Yerdelen et al., 2015).
Wissenschaftliche Forschungsanwendungen
Organophosphorus Compounds Synthesis : A study explored the reactions of ketones with organophosphorus compounds, which could be relevant to the synthesis or reactions involving 2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride (Scheibye et al., 1982).
Synthesis of Enantiomerically Pure Compounds : Another study detailed the synthesis of enantiomerically pure compounds, involving cyclohexyl structures similar to the compound . Although the compound itself wasn't specifically mentioned, the synthesis methods could be applicable (Rosenquist Å et al., 1996).
Cytotoxic Evaluation of Related Compounds : Research involving the cytotoxic evaluation of compounds similar in structure to 2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride was conducted. This could indicate potential applications in medical or biological research (Dimmock et al., 1992).
Synthesis of Biphenols with Cyclohexyl Groups : A study on the synthesis of biphenols containing cyclohexyl groups might provide insights into the chemical properties and synthesis pathways of the compound (Lame, 2015).
Antitumor Studies of Ruthenium Complexes : The study of antitumor bis(aminophenolate) ruthenium(III) complexes might provide a context for exploring the potential biological or pharmacological activities of similar compounds (Dömötör et al., 2017).
Catalytic Oxidation Studies : Research on tetranuclear copper(ii)-Schiff-base complexes for the oxidation of cyclohexane and toluene could offer insights into the catalytic properties of structurally related compounds (Roy et al., 2010).
Molecular Docking and Antimicrobial Activity : A study on the synthesis, spectroscopic investigations, antimicrobial activity, and molecular docking of a similar compound, 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone, might provide insights into the potential biological interactions and activities of the compound (Barakat et al., 2015).
Eigenschaften
IUPAC Name |
2-[(dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO2.ClH/c1-31-27-17-10-16-25(19-27)28(30)18-9-8-15-26(28)22-29(20-23-11-4-2-5-12-23)21-24-13-6-3-7-14-24;/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBXEKFTYNJEJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984654 | |
| Record name | 2-[(Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride | |
CAS RN |
66170-21-6 | |
| Record name | E445 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



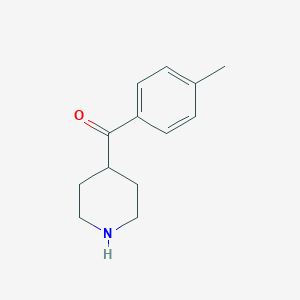
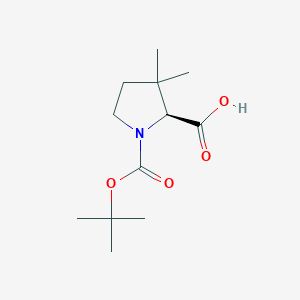
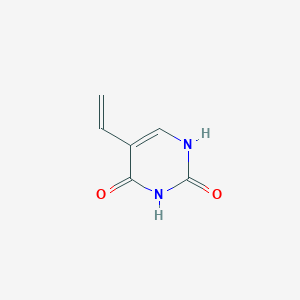
![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)
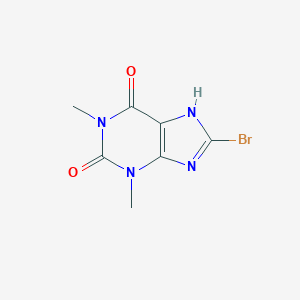
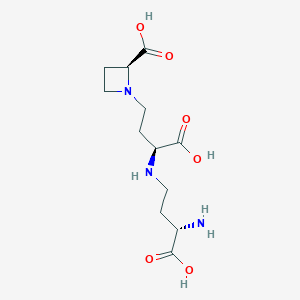
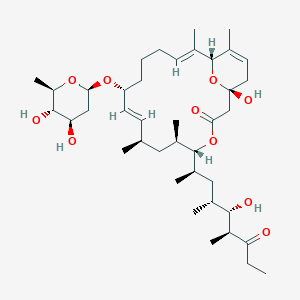
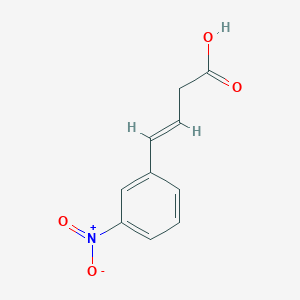
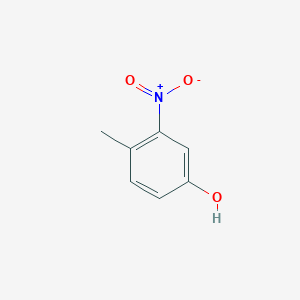
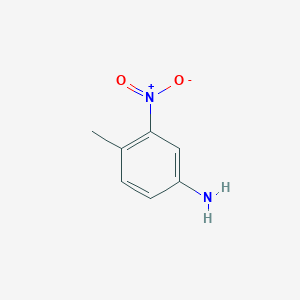
![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)
![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)
